Calcium glycerophosphate hydrate

Description

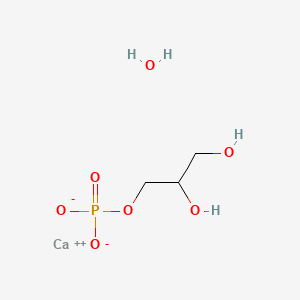

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2,3-dihydroxypropyl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Ca.H2O/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSFDSREGJGPRB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9CaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047151 | |

| Record name | Calcium glycerophosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398143-83-4, 28917-82-0 | |

| Record name | Calcium glycerophosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies

Chemical Synthesis Routes

The foundational methods for producing calcium glycerophosphate rely on fundamental chemical principles, including esterification and controlled precipitation, which allow for the formation of its distinct isomeric forms.

The primary route for synthesizing calcium glycerophosphate is through the esterification of glycerol (B35011) with phosphoric acid, followed by neutralization with a calcium source. patsnap.comfinechem-mirea.ru The initial reaction forms glycerophosphoric acid, which is a precursor to the final product. globalcalcium.comnih.gov This esterification is typically conducted at elevated temperatures, for instance, around 120°C under a vacuum, to drive the reaction forward. patsnap.com

Following the esterification, a calcium source is introduced to neutralize the glycerophosphoric acid and form the calcium salt. Common calcium sources include calcium hydroxide (B78521) patsnap.com and calcium chloride. google.com Another approach involves reacting glycerol, monocalcium phosphate (B84403), and phosphoric acid, sometimes with the addition of citric acid. google.com The choice of the calcium source and other reactants can influence the reaction's progression and the characteristics of the final product. For example, one method describes reacting glycerophosphate (as a sodium or potassium salt) with calcium chloride in an aqueous solution. google.com

The reaction can be summarized by the following general steps:

Reaction of glycerol and phosphoric acid to form glycerophosphoric acid.

Neutralization of the resulting acid with a calcium compound (e.g., calcium hydroxide) to precipitate calcium glycerophosphate. patsnap.com

The table below outlines various reactant combinations used in the synthesis of calcium glycerophosphate.

| Reactant 1 | Reactant 2 | Calcium Source | Additive/Solvent |

| Glycerol | Phosphoric Acid | Calcium Hydroxide | Deionized Water, Activated Carbon, CO2, Ethanol (B145695) |

| Glycerol | Monocalcium Phosphate | Calcium Hydroxide | Phosphoric Acid, Citric Acid, Ethanol |

| Sodium/Potassium Glycerophosphate | - | Calcium Chloride | Water, Glutamic Acid |

| Glycerol | Sodium Dihydrogen Phosphate | Calcium Chloride | Phosphoric Acid, Hydrochloric Acid |

This table illustrates different combinations of starting materials and reagents used in various synthesis methods for calcium glycerophosphate.

Precipitation is a critical step in isolating calcium glycerophosphate from the reaction mixture. researchgate.net The conditions under which precipitation occurs significantly impact the product's purity and physical form. Key parameters that are carefully controlled include pH, temperature, and reactant concentration. mdpi.commdpi.com

The pH of the solution is a crucial factor. After the initial esterification, the pH is often adjusted to a specific range, typically between 8.0 and 10.0, to facilitate the precipitation of the calcium salt. patsnap.comgoogle.com This is sometimes achieved by bubbling carbon dioxide through the filtrate after the addition of calcium hydroxide. patsnap.com

Temperature also plays a vital role. For instance, some methods specify cooling the reaction solution before dilution and subsequent steps. patsnap.com In other processes, the precipitation is induced by adding a substance like ethanol to the filtrate, causing the calcium glycerophosphate to precipitate out of the solution as a white solid. patsnap.comgoogle.com The final product is then typically dried, sometimes using spray drying techniques, to obtain a fine powder. patsnap.comgoogle.com The control of these conditions is essential for producing a stable product with consistent quality. patsnap.com

Calcium glycerophosphate exists in two main isomeric forms, alpha- and beta-glycerophosphate, which differ in the attachment point of the phosphate group to the glycerol molecule. globalcalcium.comdrugfuture.com The commercial product is often a mixture of the beta- and DL-alpha-isomers. drugfuture.com

The synthesis can be directed to favor one isomer over the other through careful control of reaction conditions. For instance, maintaining a low temperature (not exceeding 0°C) during certain reaction steps can help prevent the isomerization of the desired beta-form to the alpha-form. googleapis.com One patented process for synthesizing highly pure beta-glycerol phosphate emphasizes keeping the reaction temperature low to ensure that the alpha isomer comprises less than 5% of the final product. googleapis.com

The separation of these isomers can be challenging. However, specific synthesis strategies can yield a product with a high percentage of a particular isomer. For example, a process for producing beta-glycerol phosphate with over 99% purity (with less than 1% of the alpha isomer) has been described. googleapis.com This level of purity is important for certain applications where the specific physiological effects of one isomer are desired.

Industrial-Scale Preparation and Process Optimization

On an industrial scale, the synthesis of calcium glycerophosphate is optimized to enhance yield and purity while ensuring economic and environmental sustainability.

To maximize the yield and purity of calcium glycerophosphate in industrial settings, several strategies are employed. The quality of the raw materials is a primary consideration, with pharmaceutical or food-grade reactants being used to minimize impurities from the start. patsnap.comgoogle.com

Process optimization involves precise control over reaction parameters. For example, heating the reaction mixture to 140°C under a vacuum for a specific duration (e.g., 7.5 hours) has been shown to be effective. google.com After the main reaction, purification steps are crucial. These often include dilution, filtration to remove solid impurities, and decolorization using activated carbon. patsnap.com

Precipitation is a key step for purification. The product can be precipitated from the solution by adding ethanol, followed by filtration. google.com The precipitate is then thoroughly washed to remove any remaining soluble impurities. Finally, drying methods such as spray drying are used to obtain the final, high-purity powdered product. patsnap.comgoogle.com These optimized processes can yield a product with a high calcium content, sometimes exceeding 95%. google.com

In the context of industrial chemical synthesis, the recovery and recycling of materials are crucial for both economic and environmental reasons. rsc.org In the production of calcium glycerophosphate, the mother liquor remaining after the filtration of the product can be recycled. google.com This is particularly relevant in processes where by-products, such as sodium chloride or potassium chloride, are formed, as these can have applications in other industries. google.com

Furthermore, solvents like ethanol, which are used to precipitate the product, can be recovered and reused in subsequent batches. google.com Some methods propose the recovery of both calcium and sulfur from waste products in related chemical industries, showcasing the potential for creating circular economies within chemical manufacturing. nih.govresearchgate.net By implementing these recovery and recycling steps, manufacturers can reduce waste, lower production costs, and move towards more sustainable production models. google.com

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure and distinguishing between the different isomers of calcium glycerophosphate.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P-NMR, is a powerful non-destructive technique for the analysis of phosphorus-containing compounds. researchgate.net Due to its 100% natural abundance and high gyromagnetic ratio, the ³¹P nucleus offers excellent sensitivity. researchgate.net The broad range of chemical shifts in ³¹P-NMR allows for the effective separation and identification of different phosphorus environments within a molecule. researchgate.net

Calcium glycerophosphate exists as two positional isomers: α-glycerophosphate and β-glycerophosphate. These isomers can be distinguished by their different ³¹P-NMR chemical shifts. At a pH of 10, the chemical shift for glycerol 3-phosphate (the α-isomer) is observed at 4.29 ppm, while glycerol 2-phosphate (the β-isomer) resonates at 3.92 ppm nih.gov. This distinct difference in chemical shifts allows for the clear identification and quantification of each isomer in a given sample.

Table 1: ³¹P-NMR Chemical Shifts for Glycerophosphate Isomers

| Isomer | Chemical Shift (δ) at pH 10 |

| Glycerol 3-phosphate (α-isomer) | 4.29 ppm |

| Glycerol 2-phosphate (β-isomer) | 3.92 ppm |

Data sourced from J Lipid Res. 1990 Mar;31(3):479-86. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are valuable for identifying the functional groups present in calcium glycerophosphate hydrate (B1144303). The analysis of vibrational bands provides a molecular fingerprint of the compound. epa.gov

The FTIR spectra of calcium phosphates typically show characteristic absorption bands corresponding to phosphate (PO₄³⁻), hydroxyl (OH⁻), and water (H₂O) groups. jst.go.jpresearchgate.net For calcium glycerophosphate, specific vibrations related to the glycerophosphate moiety are also observed. Studies have identified vibrations of the P-O bond in the P₂O₇ group in the range of 730-770 cm⁻¹ in samples containing calcium glycerophosphate researchgate.net. The orthophosphate group vibrations are typically observed around 1034 cm⁻¹ and 563.3 cm⁻¹ researchgate.net. Additionally, O-H stretching vibrations from adsorbed water are seen near 3427 cm⁻¹ and 1639.1 cm⁻¹ researchgate.net.

Table 2: Characteristic IR Vibration Bands for Calcium Glycerophosphate and Related Moieties

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 3427 | O-H Stretching | Adsorbed Water | researchgate.net |

| 1639.1 | O-H Bending | Adsorbed Water | researchgate.net |

| 1034 | Stretching | Orthophosphate (PO₄³⁻) | researchgate.net |

| 730-770 | P-O Vibration | P₂O₇ Group | researchgate.net |

| 563.3 | Bending | Orthophosphate (PO₄³⁻) | researchgate.net |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) is an essential technique for determining the crystal structure, identifying different crystalline phases, and studying the hydration states of calcium glycerophosphate. Each crystalline substance exhibits a unique diffraction pattern, which serves as a "fingerprint" for identification. nih.gov

Research has shown that calcium glycerophosphate can exist in various hydration states, which can be identified by their distinct XRD patterns. Specifically, calcium dl-α-glycerophosphate has been found to exist in three crystalline forms: anhydrous, monohydrate, and dihydrate jst.go.jpjst.go.jp. In contrast, calcium β-glycerophosphate has been identified in two forms: anhydrous and monohydrate jst.go.jpjst.go.jp.

The XRD patterns of these different forms show characteristic peaks. A particularly strong and sensitive peak is observed at a Bragg angle (2θ) between 6° and 8°. For the hydrates of the α-isomer, the position of this peak shifts upon dehydration and rehydration. For the β-isomer hydrate, the peak position remains the same, but its intensity changes with the hydration state jst.go.jp. This sensitivity allows for the monitoring of hydration and dehydration processes.

The existence of different crystal forms for both α- and β-calcium glycerophosphate is a clear indication of polymorphism in this compound jst.go.jpjst.go.jp. Polymorphs are different crystalline structures of the same compound, which can have different physical properties. The study of these polymorphs is crucial for controlling the properties of the final product.

The crystallinity of calcium glycerophosphate can also be assessed using XRD. The degree of crystallinity can be calculated from the XRD pattern by comparing the area of the crystalline peaks to the total area, which includes the amorphous halo acs.org. This analysis is important as the crystallinity can influence properties such as solubility and dissolution rate.

Microscopic and Surface Characterization

Microscopic techniques provide visual information about the morphology, particle size, and surface features of calcium glycerophosphate hydrate.

Scanning Electron Microscopy (SEM) has been used to visualize the particles of calcium glycerophosphate. One study revealed that calcium glycerophosphate particles have a spherical shape with sizes ranging from 6.754 to 7.952 μm nih.gov. SEM analysis of polyurethanes modified with calcium glycerophosphate showed that the surface was largely homogeneous, with some small inclusions of the glycerophosphate salt nih.gov. In another study involving biofilms, SEM analysis showed that the presence of calcium glycerophosphate could lead to a structure with fewer spaces between cells, potentially due to the formation of calcium bridges nih.gov.

Isomerism and Stereochemical Considerations

Calcium glycerophosphate is not a single, monolithic entity but exists in different isomeric forms based on the position of the phosphate group on the glycerol backbone. Furthermore, the presence of a chiral center in one of the isomers introduces stereochemical complexity.

The two primary positional isomers are the alpha (α) and beta (β) forms:

α-Glycerophosphate: The phosphate group is attached to one of the primary carbons (C1 or C3) of the glycerol molecule. This creates a chiral center at the C2 carbon.

β-Glycerophosphate: The phosphate group is attached to the secondary carbon (C2) of the glycerol molecule. This form is achiral nih.gov.

Due to the chiral C2 carbon, the alpha-isomer exists as two stereoisomers (enantiomers):

D(+)-alpha-glycerophosphate

L(-)-alpha-glycerophosphate

Commercially available calcium glycerophosphate is typically a mixture of these forms. drugbank.comglobalcalcium.com The United States Pharmacopeia specifies that Calcium Glycerophosphate is a mixture, in variable proportions, of calcium (RS)-2,3-dihydroxypropyl phosphate (which is the racemic D/L alpha-form) and calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate (the beta-form), which may be hydrated drugfuture.com. This isomeric composition is critical as different isomers can exhibit different solubilities, bioavailabilities, and biological activities. For example, β-glycerophosphate is often used in cell culture studies to induce calcification by providing a substrate for the enzyme alkaline phosphatase ahajournals.org.

Table 2: Isomeric Forms of Calcium Glycerophosphate

| Isomer Name | Structural Description | Chirality |

|---|---|---|

| alpha (α)-Glycerophosphate | Phosphate group on C1 or C3 of glycerol | Chiral |

| D(+)-alpha-Glycerophosphate | Enantiomer of the alpha form | Chiral |

| L(-)-alpha-Glycerophosphate | Enantiomer of the alpha form | Chiral |

| beta (β)-Glycerophosphate | Phosphate group on C2 of glycerol | Achiral |

Physicochemical Properties

While extensively studied for its applications, detailed crystallographic data for pure calcium glycerophosphate hydrate (B1144303) is not widely available in the public domain. However, its fundamental physicochemical properties are documented.

Table 3: of Calcium Glycerophosphate Hydrate

| Property | Value/Description | Reference |

| Molecular Formula | C₃H₇CaO₆P·xH₂O | nih.gov |

| Appearance | White to off-white crystalline powder | sarchemlabs.comfishersci.ca |

| Solubility | Sparingly soluble in water | chemicalbook.com |

Chemical Reactivity, Stability, and Degradation Pathways

Hydrolytic Stability and Kinetics

Calcium glycerophosphate is the calcium salt of glycerophosphoric acid, an ester of glycerol (B35011) and phosphoric acid. Like other phosphoesters, it is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one of the ester bonds. nih.govyoutube.comyoutube.com This process results in the release of glycerol and inorganic phosphate (B84403). nih.gov

The rate of hydrolysis is influenced by several factors, including pH. Studies on related glycerophosphate esters have shown that the hydrolysis of the ester linkage can occur under both acidic and alkaline conditions. nih.gov For instance, the hydrolysis of glycerol-3-phosphate has been observed to be significantly faster at a lower pH. nih.gov The commercial form of calcium glycerophosphate is typically a mixture of the β- and D/L-α-isomers. drugbank.com The specific kinetics of hydrolysis can vary depending on the isomeric form and the precise conditions of the solution.

The degradation of calcium glycerophosphate in aqueous solution primarily follows this hydrolytic pathway. The stability of the compound is therefore intrinsically linked to the conditions that favor or inhibit this reaction.

Complexation Reactions with Metal Ions and Other Ligands (e.g., Magnesium, Zinc)

The glycerophosphate anion can form complexes with various metal ions. This is a common characteristic of phosphate-containing compounds. The interaction with divalent cations such as magnesium (Mg²⁺) and zinc (Zn²⁺) is of particular interest. These ions can compete with calcium (Ca²⁺) for binding to the glycerophosphate ligand. nih.gov

Studies on the complexation of similar diphosphonate ligands with Zn(II), Mg(II), and Ca(II) have shown a strong tendency to form multinuclear complexes, where multiple metal ions are bridged by the ligands. nih.gov The stability of these complexes is dependent on the pH of the solution, with stepwise deprotonation leading to the formation of mononuclear species. nih.gov The geometry of the ligand can also influence the complexation process. nih.gov

Buffering Capacity and pH Modulation Mechanisms

Calcium glycerophosphate exhibits significant buffering capacity, meaning it can resist changes in pH. drugbank.comnih.govnih.gov This property is primarily attributed to the phosphate component of the molecule. drugbank.compatsnap.com When dissolved in an aqueous solution, the glycerophosphate ion can act as a proton acceptor. The phosphate group can accept up to three hydrogen ions, forming glycerophosphoric acid in a stepwise manner. drugbank.com

The mechanism involves the following equilibria:

Glycerophosphate²⁻ + H⁺ ⇌ Glycerophosphate-H⁻

Glycerophosphate-H⁻ + H⁺ ⇌ Glycerophosphoric Acid

This ability to accept protons allows calcium glycerophosphate to neutralize acids, thereby buffering the pH of the solution. patsnap.comvwr.com This buffering action has been noted in various applications, including its use in dental products to counteract the pH drop in dental plaque caused by sugar metabolism. drugbank.comnih.govnih.gov By modulating pH, calcium glycerophosphate helps to create an environment that is less conducive to processes like the demineralization of tooth enamel. patsnap.com The addition of calcium glycerophosphate to acidic beverages has been shown to reduce their erosive potential on dental enamel due to this buffering effect. nih.gov

Biochemical and Cellular Interactions Non Clinical/in Vitro Focus

Enzyme-Substrate Interactions (e.g., Alkaline Phosphatase Inhibition in vitro)

In biochemical assays, β-glycerophosphate, the anionic component of calcium glycerophosphate, is recognized as a substrate for alkaline phosphatase (ALP). However, it also acts as an inhibitor of this enzyme. Research on calf-intestinal alkaline phosphatase has shown that β-glycerophosphate is a competitive inhibitor of the enzyme when p-nitrophenyl phosphate (B84403) is used as the substrate. nih.gov The inhibition by β-glycerophosphate has been described as 'mixed,' affecting both the Michaelis constant (K_m) and the maximum reaction velocity (V_max), although the competitive aspect is predominant. nih.gov This inhibitory effect is pH-dependent, with the competitive inhibition constant (K_i) changing significantly over a pH range of 8 to 10. nih.gov It has been noted that various phosphate derivatives, including β-glycerophosphate, compete with the substrate for the same active site on the alkaline phosphatase enzyme. nih.gov

The inhibitory characteristics of β-glycerophosphate on alkaline phosphatase are a critical consideration in in vitro studies, as the compound can modulate the very enzyme responsible for its hydrolysis.

Role in Extracellular Matrix Mineralization Models (e.g., Osteoblast and Stem Cell Cultures)

Calcium glycerophosphate hydrate (B1144303) is a key component in in vitro models of bone formation, where it facilitates the mineralization of the extracellular matrix by osteoblasts and differentiating stem cells.

In cell culture, calcium glycerophosphate serves as a bioavailable source of both calcium and, more critically, phosphate ions. plos.org Osteogenic media are typically supplemented with β-glycerophosphate to induce mineralization. acs.orgresearchgate.net The underlying principle is that osteoblasts and other cells with osteogenic potential express alkaline phosphatase on their surface. nih.gov This enzyme hydrolyzes the glycerophosphate, leading to a localized increase in the concentration of inorganic phosphate (Pi) ions. nih.govahajournals.org This elevation in local Pi concentration, in the presence of calcium, is a driving force for the deposition of calcium phosphate minerals, such as hydroxyapatite, into the extracellular matrix. ahajournals.org

Studies have shown that in cell-free systems, the presence of alkaline phosphatase and β-glycerophosphate can spontaneously form mineral particles that can be deposited into a collagen matrix. nih.gov It has also been observed that fetal bovine serum (FBS), a common supplement in cell culture media, contains its own alkaline phosphatase, which can contribute to the hydrolysis of β-glycerophosphate and subsequent mineral deposition, even in the absence of cells. nih.govacs.org

The concentration of β-glycerophosphate in the culture medium is a critical factor. While it is essential for inducing mineralization, excessive concentrations can lead to non-physiological mineral deposition. Research suggests that supplementing the medium with β-glycerophosphate or inorganic phosphate at concentrations not exceeding 2 mM is advisable to avoid such artifacts. nih.gov Other studies have indicated that while concentrations in the range of 2-10 mM can promote mineralization, those above 5 mM may result in widespread, non-specific mineral deposition rather than organized bone nodule formation. researchgate.net

The provision of a phosphate source by calcium glycerophosphate is instrumental in promoting the differentiation of mesenchymal stem cells (MSCs) and pre-osteoblastic cells into mature osteoblasts capable of forming a mineralized matrix. The standard practice for in vitro osteogenic differentiation assays involves culturing cells in a medium containing supplements such as ascorbic acid, dexamethasone, and β-glycerophosphate. researchgate.net

The process of mineralization is a hallmark of late-stage osteoblast differentiation. The formation of a mineralized matrix can be visualized and quantified using techniques like Alizarin Red S staining, which detects calcium deposits. nih.govmdpi.com Quantitative analysis of osteogenic differentiation often involves measuring the activity of alkaline phosphatase and the expression of key osteogenic marker genes. These genes include early markers like RUNX2 and collagen type I (COL1A1), as well as late markers such as osteopontin (B1167477) (OPN) and osteocalcin (B1147995) (OCN). nih.govmdpi.comnih.gov

While β-glycerophosphate is crucial for mineralization, some studies have indicated that it does not directly modulate the major biosynthetic activities of bone cells, such as protein and phospholipid synthesis. nih.gov Its primary role appears to be providing the necessary phosphate ions for mineral deposition once the cells have reached a certain stage of differentiation and are actively producing a collagenous extracellular matrix. nih.gov

Table 1: Effect of β-Glycerophosphate on In Vitro Osteoblast Mineralization

| Cell Type | β-Glycerophosphate Concentration | Observation | Reference |

| MC3T3-E1, ROS 17/2.8, chick osteoblasts | 10 mM | Rapid mineral deposition; non-apatitic mineral formed | nih.gov |

| Osteoblasts | 2 mM | Reproducible formation of bony structures with trabecular morphology | researchgate.net |

| Osteoblasts | 5-10 mM | Widespread, dystrophic mineral deposition; impaired cell viability | researchgate.net |

| Bovine Vascular Smooth Muscle Cells | Not specified | Accelerates calcification in a manner analogous to osteoblasts | nih.govahajournals.org |

| Human Mesenchymal Stem Cells | 5 mM | Used in osteogenic mineralization medium for quantification of calcium deposits | jove.com |

Interactions with Biopolymers (e.g., Chitosan) for Hydrogel Systems

Calcium glycerophosphate is utilized as a cross-linking agent in the formation of thermosensitive hydrogels, particularly those based on chitosan (B1678972). These hydrogels are liquid at lower temperatures and form a gel at physiological temperatures, making them attractive for injectable biomedical applications.

The gelation of chitosan solutions in the presence of glycerophosphate salts is a complex process driven by multiple interactions. As the temperature increases, several factors contribute to the formation of a three-dimensional hydrogel network: a reduction in electrostatic repulsion between the positively charged chitosan chains, an increase in interchain hydrogen bonding, and enhanced hydrophobic interactions. nih.govmdpi.com The glycerophosphate anion plays a crucial role by neutralizing the protonated amino groups of chitosan. nih.gov

The rheological properties of these hydrogels, such as the storage modulus (G') and the loss modulus (G''), are key indicators of their mechanical strength and viscoelastic behavior. These properties are influenced by the concentrations of chitosan and glycerophosphate, as well as the presence of other components. For instance, the addition of gelatin to a chitosan/β-glycerol phosphate hydrogel has been shown to improve the gel strength. nih.gov Similarly, incorporating graphene oxide as a reinforcing agent can significantly enhance the mechanical properties of chitosan/β-glycerophosphate hydrogels. nih.gov Dual-crosslinking strategies, combining a physical crosslinker like β-glycerophosphate with a chemical crosslinker, can also lead to hydrogels with higher storage moduli. nih.gov

Table 2: Rheological Properties of Chitosan-Based Hydrogels

| Hydrogel Composition | Storage Modulus (G') | Gelation Time | Reference |

| Chitosan/βGP | < 10 Pa | ~8 min | nih.govgoogle.com |

| Chitosan/βGP with 1% gelatin | Improved gel strength | Shortened gelation time | nih.gov |

| 0.5%GO/CS/GP | 4.33 Pa (at gelling point) | 7.25 ± 0.29 min | nih.gov |

| 1%GO/CS/GP | 5.75 Pa (at gelling point) | 6.63 ± 0.25 min | nih.gov |

| 2%GO/CS/GP | 6.52 Pa (at gelling point) | 4.88 ± 0.25 min | nih.gov |

| Chitosan/sodium orthophosphate hydrate/genipin | 195 Pa | 8 min | nih.gov |

The transition from a solution (sol) to a gel state in chitosan-glycerophosphate systems is temperature-dependent. The sol-gel transition temperature is a critical parameter for in situ forming hydrogels and can be determined by rheological measurements, often identified as the crossover point of the storage (G') and loss (G'') moduli. For chitosan lactate (B86563) solutions with β-glycerol phosphate disodium (B8443419) salt, a sol-gel transition point has been reported at 36.0°C. nih.gov The addition of gelatin to chitosan/β-glycerol phosphate hydrogels resulted in a sol/gel transition temperature in the range of 31.1-33.8°C. nih.gov

The type of cation associated with the glycerophosphate can significantly influence the gelation process. Studies comparing different glycerophosphate salts have shown that the cation plays an important role. For example, chitosan systems with calcium glycerophosphate have been observed to undergo gelation faster than those with magnesium glycerophosphate. This is attributed to the insoluble form of calcium glycerophosphate potentially acting as additional aggregation nuclei, thereby accelerating the gelation process. researchgate.net

Interplay with Other Ions and Organic Molecules in Model Systems (e.g., Fluoride (B91410), Citric Acid)

In various in vitro model systems, calcium glycerophosphate demonstrates significant interactions with other ions, particularly fluoride, and organic molecules like citric acid. These interactions are crucial in contexts such as dental science and nutritional formulations, where the bioavailability and reactivity of calcium and phosphate ions are paramount.

Interaction with Fluoride in Biofilm and Enamel Models

The combination of calcium glycerophosphate (CaGP) and fluoride (F) has been extensively studied, especially for its effects on dental biofilms and enamel remineralization.

In a dual-species biofilm model using Streptococcus mutans and Candida albicans, the interplay between CaGP and fluoride yields complex effects. nih.gov When used alone, CaGP solutions (0.25% and 0.5%) were found to significantly reduce the bacterial cell population of S. mutans more effectively than a 500 ppm fluoride solution alone. nih.gov However, when CaGP was combined with 500 ppm fluoride, this effect on the S. mutans population was not observed, potentially due to the formation of calcium fluoride (CaF₂), which reduces the availability of free calcium and fluoride ions in the medium. nih.gov

Conversely, the combination of CaGP and fluoride proved most effective at disrupting the biofilm's extracellular matrix. The 0.5% CaGP solution with added fluoride led to the greatest reduction in the carbohydrate and nucleic acid content of the matrix. nih.gov This suggests that while CaGP alone can impact bacterial numbers, its combination with fluoride is more effective at altering the protective matrix of the biofilm. nih.gov Furthermore, treatment with CaGP and 500 ppm F resulted in the highest pH values in the biofilm biomass, both with and without sucrose (B13894) exposure, indicating a strong buffering capacity. unesp.br This combination also led to the highest concentrations of fluoride and calcium within the biofilm. unesp.br

Table 1: Effects of Calcium Glycerophosphate (CaGP) and Fluoride (F) on Dual-Species Biofilms (S. mutans & C. albicans)

| Treatment Group | Effect on S. mutans Cell Count | Effect on Biofilm Biomass & Metabolic Activity | Effect on Extracellular Matrix (Carbohydrates & Nucleic Acids) | Biofilm pH and Ion Concentration |

| CaGP (F-free) | Significant reduction compared to control. nih.gov | Increased compared to controls. nih.gov | Reduction in proteins. nih.gov | Higher Ca and P in biofilm fluid. unesp.br |

| CaGP + 500 ppm F | No significant reduction compared to control. nih.gov | Reduction compared to CaGP alone. nih.gov | Highest reduction observed (at 0.5% CaGP). nih.gov | Highest pH, F, and Ca concentrations. unesp.br |

| 500 ppm F alone | Less reduction in S. mutans than F-free CaGP. nih.gov | Control group behavior. nih.gov | Control group behavior. nih.gov | Lower pH and ion concentration than combined group. unesp.br |

Studies on enamel demineralization and fluoride uptake further illustrate this interplay. In one study, experimental varnishes containing both CaGP and fluoride released greater amounts of fluoride over 72 hours compared to commercial fluoride varnishes like Duraphat®. figshare.com However, this increased fluoride release did not translate to enhanced protection against enamel demineralization in an in vitro pH-cycling model. figshare.com Another study involving cyclic demineralization with citric acid found that the addition of CaGP to fluoride varnishes did not significantly improve protection against enamel surface hardness loss compared to other fluoride varnishes. nih.gov

Table 2: Performance of Fluoride Varnishes with and without Calcium Glycerophosphate (CaGP) in Enamel Models

| Varnish Type | Fluoride Release | Effect on Enamel Hardness Loss (Demineralization Challenge) | Fluoride Uptake by Enamel |

| Experimental (CaGP + F) | Higher release than Duofluorid® and Duraphat®. figshare.com | No significant improvement in preventing hardness loss. figshare.com | Similar to Duofluorid®, lower than some formulations. nih.gov |

| Commercial (e.g., Duraphat®) | Lower release than experimental CaGP varnishes. figshare.com | Showed the best preventive effect (least hardness loss). figshare.com | Lower than some experimental varnishes. nih.gov |

Interaction with Citric Acid and Other Molecules

The interaction of calcium glycerophosphate with organic acids is a key aspect of its function in preventing dental erosion. In an in vitro model, enamel samples were subjected to repeated demineralization cycles using citric acid (pH 3.6). nih.gov While all tested fluoride varnishes showed some protective effect, the addition of CaGP to these varnishes did not confer additional protection against the erosive challenge from citric acid. nih.gov

In non-dental model systems, such as parenteral nutrition solutions, calcium glycerophosphate demonstrates favorable interactions with organic molecules like amino acids. A study compared the solubility of CaGP with a mixture of calcium gluconate and potassium phosphate (CG + P) in various amino acid formulations. nih.gov Crystal precipitation was observed in solutions with higher concentrations of CG + P, particularly at lower amino acid concentrations. nih.gov In contrast, precipitation did not occur in the solutions prepared with calcium glycerophosphate, indicating its superior solubility and compatibility even in complex solutions with lower amino acid content. nih.gov This highlights the role of the glycerophosphate molecule in enhancing calcium solubility and preventing unwanted precipitation with other ions.

The phosphate moiety of calcium glycerophosphate can also act as a pH buffer by accepting hydrogen ions. drugbank.com This buffering action is relevant in acidic environments, such as dental plaque following sugar consumption. drugbank.com

Applications in Materials Science and Food Technology

Biomaterials and Tissue Engineering Scaffolds

The development of biomaterials and tissue engineering scaffolds that mimic the natural cellular environment is a key area of research. Calcium glycerophosphate hydrate (B1144303) has emerged as a significant component in these constructs, particularly in the formulation of injectable hydrogels and in modulating the properties of scaffolds.

Formulation of Injectable Hydrogels for Biological Applications

Injectable hydrogels are a class of biomaterials that can be delivered in a minimally invasive manner and form a three-dimensional scaffold in situ. nih.govhydrite.com These hydrogels are widely investigated for bone and cartilage tissue engineering due to their structural similarity to the extracellular matrix. nih.govnih.gov

Calcium glycerophosphate hydrate often plays a crucial role in the gelation process of these hydrogels. For instance, it is used as a cross-linking agent in thermosensitive chitosan-based hydrogels. nih.gov These hydrogels can be loaded with bioactive molecules and support cellular activities, making them promising for bone defect repair. nih.gov The introduction of calcium phosphate (B84403) nanoparticles into hydrogel matrices can also enhance their bioactivity and mechanical properties, creating a more bone-mimetic microenvironment. frontiersin.org

The use of calcium glycerophosphate in conjunction with other polymers like alginate allows for the creation of injectable hydrogels with improved mechanical strength. nih.gov These composite hydrogels can support osteodifferentiation and the secretion of bone minerals by encapsulated cells. nih.gov The ability to form these gels under physiological conditions without the need for external stimuli is a significant advantage for biological applications. nih.gov

Mechanical Properties and Scaffold Architecture Modulation

The mechanical properties and architecture of tissue engineering scaffolds are critical for their success in regenerating tissues. Scaffolds must provide sufficient mechanical support while also having a porous structure that allows for cell infiltration, nutrient transport, and tissue ingrowth. rsc.orgresearchgate.net

The incorporation of calcium phosphates, including forms derived from or analogous to calcium glycerophosphate, into scaffolds can significantly enhance their mechanical properties. rsc.orgnih.gov For example, the addition of calcium to hybrid biomaterials has been shown to increase their strength. rsc.org The final inorganic content of the scaffold is a key determinant of its mechanical performance, with higher inorganic content generally leading to higher stress at failure and toughness modulus. rsc.org

The architecture of the scaffold, including pore size and interconnectivity, is also crucial. Techniques like direct ink writing allow for the fabrication of scaffolds with controlled architectures. rsc.org The goal is to create scaffolds with mechanical properties similar to those of trabecular bone while maintaining an open porosity to support biological functions. rsc.org The addition of different calcium sources can influence the printability and final structure of the scaffolds, with some sources leading to improved mechanical properties and structural integrity. rsc.org

Dental Material Science

In dental science, this compound is recognized for its role in promoting enamel remineralization and its interaction with fluoride (B91410) to enhance anti-caries effects.

Mechanisms of Enamel Remineralization in In Vitro Models

Dental caries is a process characterized by the demineralization of tooth enamel by acids produced by oral bacteria. patsnap.com Remineralization is the natural process of repairing this damage. Calcium glycerophosphate has been shown to enhance this process. nih.govnih.gov The primary mechanism involves providing a bioavailable source of calcium and phosphate ions, which are the essential building blocks of hydroxyapatite, the main mineral component of enamel. patsnap.comnih.gov

In vitro studies have demonstrated that calcium glycerophosphate can directly act on the enamel surface to reduce acid solubility. nih.gov It increases the concentration of calcium and phosphate in the plaque and saliva, which helps to prevent the dissolution of enamel and promotes the redeposition of these minerals into the tooth structure. nih.govnih.gov This process is often studied using pH-cycling models that mimic the demineralization and remineralization cycles that occur in the oral cavity. nih.gov

Interaction with Fluoride and Acid Buffering in Oral Models

Fluoride is a well-known agent for preventing dental caries, primarily by forming fluorapatite, which is more resistant to acid attack than hydroxyapatite. researchgate.net However, the effectiveness of fluoride can be enhanced by the presence of calcium and phosphate ions. researchgate.net Calcium glycerophosphate serves as a compatible source of these ions that does not lead to the undesirable precipitation of calcium fluoride (CaF2), which would reduce the bioavailability of both calcium and fluoride. nih.govresearchgate.net

Studies have shown a synergistic effect between calcium glycerophosphate and fluoride compounds like sodium monofluorophosphate (SMFP). nih.govnih.gov This combination has a stronger cariostatic effect and helps prevent enamel dissolution more effectively than either compound alone. nih.govnih.gov Furthermore, the phosphate component of calcium glycerophosphate contributes to the buffering of acids in the oral cavity. patsnap.com By helping to neutralize the acids produced by plaque bacteria, it helps to maintain a more neutral pH, thereby reducing the risk of demineralization. patsnap.comunesp.br

Below is a table summarizing the results of an in vitro study on the remineralization effect of different formulations on demineralized primary enamel.

| Group | Treatment | Mean Surface Microhardness (After Remineralization) | Percentage Recovery of Surface Microhardness |

| I | Artificial Saliva | Lowest | Lowest (P < 0.001) |

| II | Sodium Fluoride | - | - |

| III | Sodium Fluoride + Sodium Monofluorophosphate | No significant difference from Group II (P = 0.365) | - |

| IV | Sodium Monofluorophosphate + Calcium Glycerophosphate | Highest | Highest (P < 0.001) |

This table is based on findings from a study evaluating the remineralization effect of a fluoride mouth rinse containing calcium glycerophosphate on demineralized primary enamel. nih.govnih.gov

Food Engineering and Processing Aids

Beyond its applications in the biomedical field, this compound also finds use in the food industry. It is utilized as a mineral supplement and a processing aid.

As a mineral supplement, it can be added to beverages, such as soft drinks, to help mitigate the erosive potential of acidic ingredients on tooth enamel. calpaclab.com In food processing, compounds with similar phosphate components are used to control the formation of unwanted mineral scales, such as calcium carbonate and calcium phosphate, on equipment surfaces. hydrite.com These processing aids, often proprietary blends of food-grade polyphosphates, can chelate minerals and prevent their deposition, leading to more efficient and longer production runs in industries like dairy processing. hydrite.com This helps in reducing fouling on heat transfer equipment like pasteurizers and evaporators. hydrite.com

Role in Stabilizing Food Matrices (e.g., Gels, Structured Products)

Calcium glycerophosphate plays a crucial role in the formation and stabilization of certain hydrogels, particularly those based on chitosan (B1678972). Research has shown that the presence of calcium glycerophosphate can significantly influence the gelation process of thermosensitive chitosan systems. nih.govnih.gov

Mechanism of Gelation: In chitosan hydrogels, calcium glycerophosphate, especially in its insoluble form, can act as aggregation nuclei, accelerating the gelation process. nih.gov This is in contrast to more soluble salts like sodium or magnesium glycerophosphate, which may delay gelation. nih.gov

Structural Impact: The use of calcium glycerophosphate can lead to the formation of a more structured, glassy network at higher temperatures, as opposed to the weaker, rubber-like structures formed with other glycerophosphate salts. nih.gov This indicates its ability to create more rigid and stable gel matrices.

Food Applications: This stabilizing property is valuable in creating structured food products like puddings and gelatins, where a firm and stable texture is desired. drugbank.com

Technological Functionality in Specific Food Systems (e.g., Yogurt, Meat Products)

The technological functionality of calcium glycerophosphate extends to specific food systems where it can modify texture and enhance nutritional value.

Yogurt: In yogurt production, the addition of calcium compounds can influence the product's rheological properties. While studies have often focused on other calcium salts like calcium lactate (B86563) or citrate, the principles of calcium's interaction with milk proteins are relevant. bibliotekanauki.plresearchgate.netresearchgate.net Calcium ions can interact with casein micelles, affecting the firmness and viscosity of the yogurt gel. bibliotekanauki.plresearchgate.net The specific impact of calcium glycerophosphate would depend on its solubility and the way it releases calcium ions into the milk matrix during fermentation and storage.

Meat Products: In the meat industry, phosphate additives are used to improve color and water-holding capacity. nutritionfacts.org While the direct use of calcium glycerophosphate is not as commonly cited as other phosphates, its properties suggest potential applications. For instance, meat-bone paste, rich in calcium and phosphorus, has been explored as a fortifying ingredient in products like liver pâté to enhance their mineral content. mdpi.com This highlights the potential for calcium and phosphate sources to be integrated into meat products for nutritional enrichment.

Other Industrial and Research Applications

Beyond food, this compound finds applications in the pharmaceutical industry and shows promise in environmental technologies.

Excipient Roles in Pharmaceutical Formulations (non-active component)

In pharmaceuticals, excipients are inactive substances that serve as the vehicle for a drug. Calcium phosphates, in general, are widely used as excipients due to their excellent compressibility, flowability, and ability to add mineral content to supplements. innophos.com

Tablet and Capsule Formulation: Calcium phosphates help in improving the integrity of tablets, simplifying formulations, and potentially reducing the size of the pill. innophos.com They can act as binders and diluents. The choice of a specific calcium phosphate, including its hydration state, can influence the release rate of the active drug from controlled-release tablets. nih.gov Soluble excipients tend to create a more permeable gel layer, leading to faster drug diffusion, while less soluble ones can slow down the release. nih.gov

Potential in Water Treatment Applications

Organo-metallic compounds, including this compound, are being explored for their potential in water treatment applications. americanelements.com While specific, large-scale applications are still in the research phase, the chemical properties of such compounds make them of interest. Their ability to interact with and potentially sequester certain contaminants is a key area of investigation.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques (e.g., HPLC-MS for Isomer Analysis and Purity)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for the analysis of calcium glycerophosphate. This technique is particularly crucial for separating and quantifying the two positional isomers: α-glycerophosphate and β-glycerophosphate, which coexist in the commercial product.

The separation is typically achieved using reverse-phase or ion-pairing chromatography. The distinct retention times of the isomers allow for their individual quantification. Mass spectrometry provides highly sensitive detection and structural confirmation. By ionizing the separated components and analyzing their mass-to-charge ratio, MS can confirm the identity of the glycerophosphate isomers and detect any impurities. nih.govcardiff.ac.ukmdpi.com An Evaporative Light Scattering Detector (ELSD) can also be used with HPLC for purity analysis. lgcstandards.comnih.gov

A typical HPLC-MS analysis would involve:

Sample Preparation: Dissolving the calcium glycerophosphate hydrate (B1144303) in a suitable solvent, often an aqueous mobile phase.

Chromatographic Separation: Injecting the sample onto an HPLC column where the isomers are separated based on their interaction with the stationary phase.

Mass Spectrometric Detection: The eluent from the column is introduced into the mass spectrometer, which provides data on the molecular weight and fragmentation patterns of the analytes, confirming their identity and purity. cardiff.ac.ukmdpi.com

Table 1: Example Parameters for HPLC Analysis of Glycerophosphate Isomers

| Parameter | Description |

| Column | Reverse-phase C18 or specialized ion-exchange column |

| Mobile Phase | A gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) |

| Detector | Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) |

| Ionization Mode (MS) | Electrospray Ionization (ESI) in negative mode is often effective for phosphate (B84403) compounds cardiff.ac.uk |

| Data Acquired | Retention times for isomer separation, mass spectra for identification, and peak area for quantification and purity assessment |

Thermogravimetric Analysis (TGA) for Hydration State Determination

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to determine the amount of water in calcium glycerophosphate hydrate. chembam.com The method involves continuously measuring the mass of a sample as it is heated at a controlled rate in a specific atmosphere.

When this compound is heated, it loses its water of hydration at specific temperatures. This mass loss is recorded and presented in a thermogram, a plot of mass versus temperature. libretexts.org The distinct step or steps in the TGA curve correspond to the loss of water, allowing for a precise calculation of the water content. For example, a weight loss observed between room temperature and approximately 250°C is typically attributed to the removal of water molecules. libretexts.orgresearchgate.net The analysis can also reveal the thermal stability of the anhydrous compound at higher temperatures. chembam.comebatco.com

Table 2: Interpreting TGA Results for this compound

| Temperature Range | Event | Information Gained |

| ~ 50°C - 250°C | Mass Loss | Corresponds to the evaporation of bound water (H₂O). The percentage of mass lost is used to calculate the number of water molecules per formula unit and determine the hydration state. libretexts.orgresearchgate.net |

| > 250°C | Further Mass Loss / Decomposition | Indicates the decomposition of the anhydrous calcium glycerophosphate molecule. libretexts.org |

Titrimetric and Colorimetric Assays for Calcium and Phosphate Content

Classic wet chemistry techniques, including titrimetric and colorimetric assays, remain essential for the accurate quantification of calcium and phosphate content in the compound.

Calcium Quantification: The calcium content is commonly determined by a complexometric titration. drugfuture.com A pre-weighed sample of calcium glycerophosphate is dissolved in water, and the pH is adjusted to the alkaline range (e.g., with sodium hydroxide). A metal indicator, such as calconcarboxylic acid, is added. The solution is then titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that binds strongly to Ca²⁺ ions. The endpoint is observed as a distinct color change (e.g., from purple to a distinct blue), indicating that all calcium ions have been complexed by the EDTA. drugfuture.com The concentration of calcium can be calculated from the volume of EDTA solution used.

Phosphate Quantification: Phosphate content is often determined using a colorimetric (spectrophotometric) method. A common approach involves the reaction of phosphate ions with a molybdate (B1676688) reagent (e.g., ammonium molybdate) in an acidic medium to form a yellow phosphomolybdate complex. drugfuture.comabcam.com This complex can be measured directly, or it can be further reduced (e.g., with a tin(II) chloride solution) to form a stable, intensely colored "molybdenum blue" complex. drugfuture.com The intensity of the color, which is proportional to the phosphate concentration, is measured using a spectrophotometer at a specific wavelength (e.g., ~650 nm). abcam.com The concentration is determined by comparing the sample's absorbance to a calibration curve prepared with known phosphate standards.

Table 3: Summary of Titrimetric and Colorimetric Assay Methods

| Analyte | Method | Principle | Reagents | Endpoint/Measurement |

| Calcium | Complexometric Titration | Chelation of Ca²⁺ ions by EDTA. drugfuture.com | 0.1 M Edetate disodium (B8443419) (EDTA), Sodium hydroxide (B78521), Calconcarboxylic acid indicator. drugfuture.com | Visual color change at the equivalence point. drugfuture.com |

| Phosphate | Colorimetric Assay | Formation of a colored phosphomolybdate complex. abcam.com | Sulfomolybdic solution, Tin (II) chloride solution or other reducing agents. drugfuture.com | Absorbance measurement with a spectrophotometer at a characteristic wavelength. abcam.com |

Advanced Techniques for Purity, Isomer Ratio, and Contaminant Profiling

Beyond the primary characterization methods, a range of advanced analytical techniques can be employed for a more in-depth analysis of this compound, ensuring high purity and detailed characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ³¹P NMR and ¹³C NMR are invaluable for confirming the molecular structure and determining the ratio of α- and β-isomers. Phosphorus-31 NMR is particularly powerful as the phosphorus atom is in a different chemical environment in each isomer, resulting in distinct signals in the spectrum whose integration provides a direct measure of their relative abundance. lgcstandards.com

Inductively Coupled Plasma (ICP) Spectroscopy: ICP-Mass Spectrometry (ICP-MS) or ICP-Atomic Emission Spectrometry (ICP-AES) are used to detect and quantify trace elemental impurities. These techniques offer extremely high sensitivity for identifying heavy metals and other inorganic contaminants that may be present from the manufacturing process, ensuring the material meets stringent purity requirements. researchgate.net

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and sometimes phosphorus in the compound. The results are compared against the theoretical values calculated from the molecular formula to provide an additional check on the purity and integrity of the sample. lgcstandards.com

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be used to analyze the elemental composition and chemical states of the atoms on the surface of the solid material, providing further confirmation of the compound's identity and purity. researchgate.net

Table 4: Overview of Advanced Analytical Techniques

| Technique | Application | Information Provided |

| ³¹P NMR Spectroscopy | Isomer Ratio Determination | Provides distinct signals for α- and β-isomers, allowing for precise quantification of their ratio. lgcstandards.com |

| ICP-MS / ICP-AES | Trace Contaminant Profiling | Quantifies trace metal impurities with high sensitivity and accuracy. researchgate.net |

| Elemental Analysis | Purity Verification | Confirms the C, H, and P percentage composition against theoretical values. lgcstandards.com |

| XPS | Surface Characterization | Determines surface elemental composition and chemical states. researchgate.net |

Theoretical and Computational Studies

Molecular Modeling of Calcium Glycerophosphate Hydrate (B1144303) Structure and Conformations

Molecular modeling techniques are instrumental in understanding the three-dimensional arrangement of calcium glycerophosphate hydrate and its possible conformations. The commercial form of calcium glycerophosphate is a mixture of calcium beta-, and D-, and L-alpha-glycerophosphate, which may be hydrated. drugbank.com The anhydrous molecular weight is approximately 210.14 g/mol . sigmaaldrich.com

The structure of this compound involves a calcium ion (Ca²⁺) complexed with the glycerophosphate anion and associated with water molecules. The glycerophosphate anion itself, derived from glycerophosphoric acid, possesses multiple rotatable bonds, leading to a variety of possible conformations. drugbank.comnih.gov These conformations are influenced by intramolecular hydrogen bonding between the hydroxyl groups and the phosphate (B84403) group, as well as by the coordination with the calcium ion and interactions with surrounding water molecules.

Key Molecular Properties of this compound:

| Property | Value |

| Molecular Formula | C₃H₇CaO₆P · xH₂O glentham.com |

| Molecular Weight (anhydrous) | ~210.14 g/mol sigmaaldrich.com |

| IUPAC Name | calcium;2,3-dihydroxypropyl phosphate;hydrate nih.gov |

Simulation of Interactions with Biological and Material Interfaces

Simulations of the interactions between calcium glycerophosphate and various interfaces are critical for understanding its behavior in biological and material science contexts.

Biological Interfaces:

In biological systems, calcium glycerophosphate interacts with cellular and extracellular components. It is known to influence the behavior of cariogenic biofilms. nih.gov Studies have shown that calcium glycerophosphate can affect the viability of Streptococcus mutans and alter the structure and metabolic activity of biofilms, especially when combined with fluoride (B91410). nih.gov The presence of calcium ions is thought to play a role in cell aggregation and the strengthening of the biofilm matrix by forming ionic bridges between macromolecules. nih.gov

Simulations can model the adsorption of calcium glycerophosphate onto surfaces like dental enamel, which is primarily composed of hydroxyapatite. nih.gov These models help to understand how it elevates local calcium and phosphate ion concentrations, which is a proposed mechanism for its anti-caries effect. drugbank.comnih.gov The interaction is influenced by the surface properties of both the bacteria and the hydroxyapatite, with calcium ions modulating adhesion. conicet.gov.ar

Material Interfaces:

In materials science, calcium glycerophosphate has been incorporated into biomaterials like polyurethanes for bone tissue engineering. nih.gov Spectroscopic analysis, such as FTIR and Raman, combined with computational modeling, can confirm the incorporation of the glycerophosphate moiety into the polymer structure. nih.gov Simulations can further elucidate the nature of the covalent bonds formed between the hydroxyl groups of glycerophosphate and isocyanate groups of the polyurethane prepolymer. nih.gov

The interaction with calcium phosphate-based biomaterials is also an area of study. These materials are used for bone regeneration, and understanding their interface with biological fluids and cells is crucial. nih.govnih.gov Simulations can predict how ions from a simulated body fluid adsorb or desorb from the material surface, influencing the interface potential and the material's biocompatibility. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of this compound. These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and predict the molecule's reactivity.

The electronic structure of the glycerophosphate anion is characterized by the electronegative oxygen atoms of the phosphate and hydroxyl groups, which are sites of negative electrostatic potential. These sites are the primary points of interaction with the positively charged calcium ion.

Computed Molecular Descriptors:

| Descriptor | Value |

| IUPAC Name | calcium;2,3-dihydroxypropyl phosphate;hydrate nih.gov |

| InChI | InChI=1S/C3H9O6P.Ca.H2O/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;1H2/q;+2;/p-2 nih.gov |

| InChIKey | ILSFDSREGJGPRB-UHFFFAOYSA-L nih.gov |

| Canonical SMILES | C(C(COP(=O)([O-])[O-])O)O.O.[Ca+2] nih.gov |

Quantum chemical calculations can also be used to model reaction mechanisms. For instance, they can help understand the buffering action of the phosphate group, which can accept protons and thus modulate the pH in environments like dental plaque. drugbank.com This is a key aspect of its proposed anti-caries mechanism. nih.gov Furthermore, these calculations can predict the vibrational frequencies of the molecule, which can then be compared with experimental spectroscopic data (e.g., FTIR and Raman) to validate the computational model and provide a more detailed interpretation of the experimental results. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing calcium glycerophosphate hydrate with controlled hydration states?

this compound exists in multiple crystalline forms (e.g., dihydrate and monohydrate). The dihydrate form is unstable in aqueous solutions, while the monohydrate exhibits superior stability. A two-step precipitation method is commonly used:

- Neutralization of glycerophosphoric acid with calcium hydroxide under controlled pH (6.5–7.0) .

- Hydration state control via vacuum drying (monohydrate) or crystallization in water-saturated environments (dihydrate) . Key parameters: Reaction temperature (20–25°C), stoichiometric Ca:P ratio (1:1), and post-synthesis characterization via X-ray diffraction .

Q. How do pharmacopeial standards (USP/Ph Eur) define quality parameters for this compound in research formulations?

The United States Pharmacopeia (USP) specifies:

Q. What analytical techniques resolve structural heterogeneity in commercial this compound samples?

Commercial samples often contain mixtures of α-, β-, and γ-isomers. Recommended methods:

- 31P-NMR spectroscopy : Distinguishes isomers via chemical shift differences (α: δ 0.5–1.5 ppm; β: δ 3.0–4.0 ppm) .

- HPLC-MS : Quantifies isomer ratios using reverse-phase C18 columns with ion-pairing agents (e.g., tetrabutylammonium bromide) .

- Thermogravimetric analysis (TGA) : Confirms hydration states by measuring mass loss at 100–150°C (dihydrate: ~15% loss; monohydrate: ~7%) .

Advanced Research Questions

Q. What molecular mechanisms explain this compound’s dual role as an alkaline phosphatase inhibitor and mineral source?

- Enzyme inhibition : Acts as a competitive inhibitor of intestinal alkaline phosphatase (IAP-F3) by mimicking phosphate esters, with Ki ≈ 0.8 mM .

- Mineral release : Hydrolysis at intestinal pH (6.5–7.5) yields bioavailable Ca²⁺ and PO₄³⁻ ions, achieving ~85% ion release efficiency . Conflicting Inhibition efficacy varies with isomer composition (β-isomer shows 30% higher activity than α) .

Q. How does pH (3.0–7.5) modulate the equilibrium solubility and ionic speciation of this compound?

Solubility studies reveal pH-dependent behavior:

Q. What experimental evidence supports the stability of γ-calcium glycerophosphate monohydrate in aqueous matrices?

- Long-term stability : Monohydrate retains >95% structural integrity after 12 months at 25°C/60% RH, while dihydrate converts to anhydrous form within 3 months .

- Kinetic studies : Hydration-dehydration kinetics monitored via isothermal calorimetry show activation energy (Ea) of 58 kJ/mol for monohydrate vs. 42 kJ/mol for dihydrate .

- In vitro dissolution : Monohydrate achieves sustained Ca²⁺ release over 8 hours (pH 6.8 buffer), whereas dihydrate releases 90% Ca²⁺ within 2 hours .

Methodological Considerations

- Contradiction resolution : Discrepancies in solubility data may arise from isomer ratios or residual moisture. Always characterize samples via TGA/NMR before experimentation .

- Advanced applications : In neuroprotection studies, pair calcium glycerophosphate with lactic acid additives to enhance solubility at physiological pH (7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.